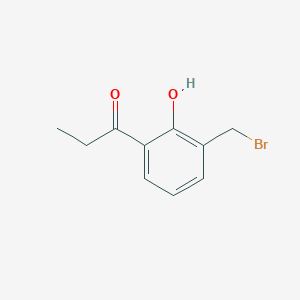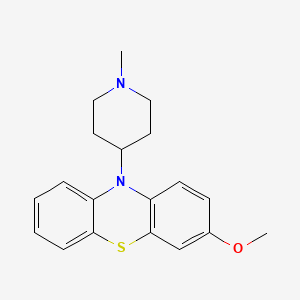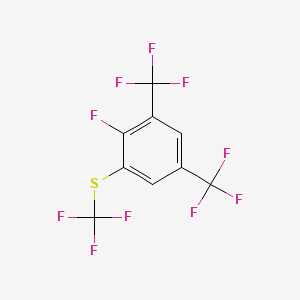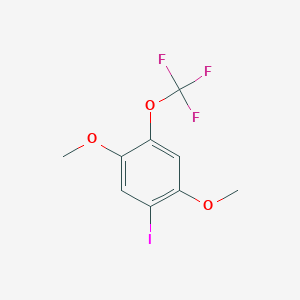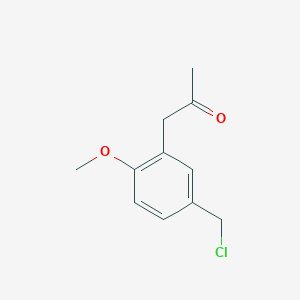![molecular formula C12H16N2 B14064644 Propanenitrile, 3-[(1-methylethyl)phenylamino]- CAS No. 10155-17-6](/img/structure/B14064644.png)
Propanenitrile, 3-[(1-methylethyl)phenylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is an organic compound with the molecular formula C12H16N2. It is also known by other names such as N-(2-Cyanoethyl)-N-isopropylaniline. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenylamino group substituted at the third position. It is commonly used as an intermediate in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aniline nucleophilically attacking the acrylonitrile to form the desired product.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 3-[(1-methylethyl)phenylamino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[(1-methylethyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[(1-methylethyl)phenylamino]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the isopropyl group.
Propanenitrile, 3-(methylamino)-: Contains a methyl group instead of the phenyl group.
Propanenitrile, 3-(ethylamino)-: Contains an ethyl group instead of the phenyl group.
Uniqueness
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is unique due to the presence of both the isopropyl and phenylamino groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
10155-17-6 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-(N-propan-2-ylanilino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h3-5,7-8,11H,6,10H2,1-2H3 |
Clave InChI |
TZDBPMHFGDTQND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


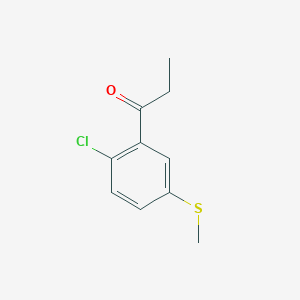
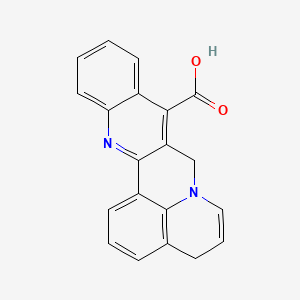
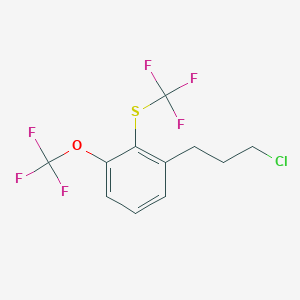
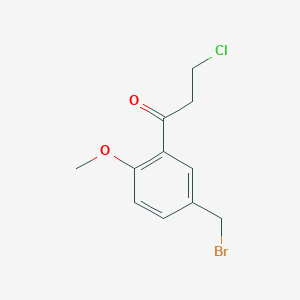
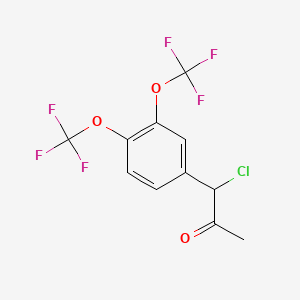
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
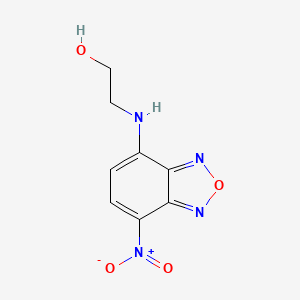
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
